molecular formula C14H10BrN3OS B390022 (E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole CAS No. 307325-10-6

(E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole

Cat. No. B390022
CAS RN: 307325-10-6
M. Wt: 348.22g/mol
InChI Key: KECGDNDIPWAYCW-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-N-(2-furanylmethylideneamino)-2-thiazolamine is a member of thiazoles.

Scientific Research Applications

Potential Anti-Chagas Agent

  • Research Application: A study investigated the use of amide-containing thiazoles as potential drugs for treating Chagas disease. A specific derivative of this compound class was synthesized and its biodistribution was evaluated in vivo using a BODIPY-fluorophore based probe. This research suggests the compound's potential for treating parasitic diseases like Chagas (Rodríguez et al., 2017).

Antibacterial Properties

  • Research Application: Another study focused on the synthesis and evaluation of antibacterial activity of thiazole derivatives. These compounds showed significant activity against various bacterial strains, including Staphylococcus aureus, with some showing higher effectiveness than standard antibiotics (Hassan et al., 2013).

Antiviral Activity

  • Research Application: The compound and its derivatives were tested for anti-avian influenza virus activity. Certain derivatives exhibited promising antiviral activity against the H5N1 strain, suggesting potential use in antiviral therapies (Flefel et al., 2012).

Antimicrobial and Antifungal Activities

  • Research Application: A study synthesized new thiazole derivatives, including Schiff bases, and evaluated their antimicrobial and antifungal properties. Some compounds displayed significant activities, rivaling that of standard antifungal medications (Turan-Zitoun et al., 2018).

Antiurease and Antioxidant Activities

  • Research Application: The synthesis of an acylhydrazone compound related to this chemical structure was reported, and its derivatives were evaluated for antiurease and antioxidant activities. The results indicated effective activity in these areas (Sokmen et al., 2014).

Chemical Synthesis and Characterization

  • Research Application: Various studies have focused on synthesizing and characterizing related thiazole derivatives. These works contribute to understanding the chemical properties and potential applications of these compounds in different fields (Hassan et al., 2016).

Corrosion Inhibition

  • Research Application: Some derivatives of this compound class have been studied for their potential as corrosion inhibitors. These studies involve electrochemical techniques and theoretical calculations, suggesting applications in materials science (Yadav et al., 2015).

properties

IUPAC Name

4-(4-bromophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-11-5-3-10(4-6-11)13-9-20-14(17-13)18-16-8-12-2-1-7-19-12/h1-9H,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECGDNDIPWAYCW-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole
Reactant of Route 3
Reactant of Route 3
(E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole

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